4,5-dibromo-1H-pyrrole-3-carbaldehyde
Overview
Description
4,5-Dibromo-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H3Br2NO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and an aldehyde group at the 3 position of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-1H-pyrrole-3-carbaldehyde typically involves the bromination of 1H-pyrrole-3-carbaldehyde. One common method is the reaction of 1H-pyrrole-3-carbaldehyde with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products:
Substitution: Various substituted pyrrole derivatives.
Oxidation: 4,5-dibromo-1H-pyrrole-3-carboxylic acid.
Reduction: 4,5-dibromo-1H-pyrrole-3-methanol.
Scientific Research Applications
4,5-Dibromo-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceuticals, particularly as intermediates in the synthesis of biologically active molecules.
Material Science: It is utilized in the preparation of functional materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4,5-dibromo-1H-pyrrole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an intermediate in the synthesis of drugs that target specific biological pathways. The compound itself can interact with various molecular targets, such as enzymes or receptors, through its functional groups (bromine atoms and aldehyde group). These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects .
Comparison with Similar Compounds
4,5-Dibromo-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4,5-Dibromo-1H-pyrrole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
4,5-Dibromo-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of an aldehyde group.
Uniqueness: 4,5-Dibromo-1H-pyrrole-3-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group on the pyrrole ring. This combination of functional groups allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4,5-dibromo-1H-pyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-3(2-9)1-8-5(4)7/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPKWVGPPMEZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)Br)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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